molecular formula C6H13NO3S B2491786 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione CAS No. 89584-61-2

4-(Dimethylamino)-3-hydroxythiolane-1,1-dione

Cat. No.: B2491786
CAS No.: 89584-61-2
M. Wt: 179.23
InChI Key: XPPKKRAJTWMTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-3-hydroxythiolane-1,1-dione is an organic compound that features a thiolane ring with a dimethylamino group and a hydroxy group attached

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dione precursor and a sulfur-containing reagent.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a dimethylamine source reacts with a suitable leaving group on the thiolane ring.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions, often using oxidizing agents like hydrogen peroxide or other peroxides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-hydroxythiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or other amines can be used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

4-(Dimethylamino)-3-hydroxythiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    4-(Dimethylamino)benzoic acid: Used in various chemical reactions and as a building block in organic synthesis.

    4-(Dimethylamino)cinnamaldehyde: Utilized in assays and as a reagent in organic chemistry.

Uniqueness

4-(Dimethylamino)-3-hydroxythiolane-1,1-dione is unique due to its thiolane ring structure combined with both a dimethylamino group and a hydroxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4-(dimethylamino)-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-7(2)5-3-11(9,10)4-6(5)8/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKKRAJTWMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CS(=O)(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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